molecular formula C20H15NO4S B2884456 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 618389-27-8

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2884456
CAS No.: 618389-27-8
M. Wt: 365.4
InChI Key: LKALTLWQAWQQCY-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a chromen-4-one system, and an ester group derived from 2-methylpropanoic acid. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the chromen-4-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purities, making the process suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives have been investigated for their potential use in treating various diseases, such as cancer and neurological disorders.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)-7-(diethylamino)coumarin

  • 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin

  • 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Uniqueness: 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-11(2)20(23)25-12-7-8-13-16(9-12)24-10-14(18(13)22)19-21-15-5-3-4-6-17(15)26-19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALTLWQAWQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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